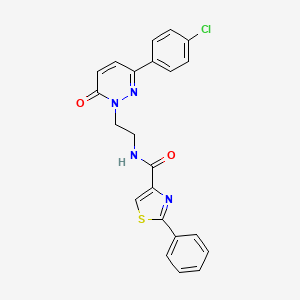
1-Diethylphosphoryl-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diethylphosphoryl-2-fluorobenzene is an organophosphorus compound with the molecular formula C10H14FOP It is characterized by the presence of a diethylphosphoryl group attached to a fluorobenzene ring
Applications De Recherche Scientifique
1-Diethylphosphoryl-2-fluorobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving phosphorus-containing compounds.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: The compound’s properties make it useful in the development of advanced materials and chemical processes.
Mécanisme D'action
Target of Action
It is known that fluorinated compounds often interact with various enzymes and proteins within the cell .
Mode of Action
It’s known that fluorinated compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets .
Biochemical Pathways
It’s known that fluorinated compounds can affect various enzymatic reactions . For instance, fluorobenzene can be transformed into 3-fluoro-cis,cis-muconate through cascade reactions by three enzymes .
Result of Action
The interaction of fluorinated compounds with cellular targets can lead to various downstream effects, potentially influencing cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Orientations Futures
The future directions for the study of “1-Diethylphosphoryl-2-fluorobenzene” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties . For instance, the use of nuclear magnetic resonance (NMR) spectroscopy using permanent magnets, rather than superconducting magnets, is a rapidly developing field . Performing the NMR measurement in the strong heteronuclear J-coupling regime has shown considerable promise for the chemical analysis of small molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Diethylphosphoryl-2-fluorobenzene can be synthesized through a multi-step process involving the introduction of the diethylphosphoryl group to the fluorobenzene ring. One common method involves the reaction of diethylphosphite with 2-fluorobenzene under specific conditions to yield the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced reaction monitoring techniques can further enhance the production process, ensuring consistent quality and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Diethylphosphoryl-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields phosphine oxides, while substitution reactions can produce a variety of substituted benzene derivatives.
Comparaison Avec Des Composés Similaires
Fluorobenzene: A simpler compound with a single fluorine atom on the benzene ring.
Diethylphosphorylbenzene: Lacks the fluorine atom but contains the diethylphosphoryl group.
2-Fluorophenylphosphine: Contains a phosphine group instead of a phosphoryl group.
Uniqueness: 1-Diethylphosphoryl-2-fluorobenzene is unique due to the combination of the diethylphosphoryl group and the fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for various research applications.
Propriétés
IUPAC Name |
1-diethylphosphoryl-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FOP/c1-3-13(12,4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBBZDDCSAORMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2480607.png)
![9-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2480608.png)



![2-(2-fluorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2480613.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2480618.png)
![1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2480623.png)

![N-cyclohexyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2480626.png)



